![molecular formula C13H18FNO4 B15054477 (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B15054477.png)
(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: is a bicyclic compound featuring a unique structure that includes a fluorine atom, a tert-butyl group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Aminoacyloxylation: One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
Intramolecular Cyclization: Another method involves the reaction of furfurylamine with maleimides, leading to the formation of the 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton.
Industrial Production Methods: The industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.
Reduction: Reduction reactions can be performed to modify the ester groups or the bicyclic ring.
Substitution: The fluorine atom and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to epoxides, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a monomer in ring-opening metathesis polymerization (ROMP) reactions, producing helical polymers that act as ionophores for dyes .
Biology: In biological research, the compound’s derivatives are screened for potential pharmacological activities, including cytotoxicity and enzyme inhibition.
Industry: Used in the synthesis of fine chemicals, pharmaceuticals, and advanced materials due to its unique structural features.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to fit into active sites, inhibiting or modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
Uniqueness: The presence of the fluorine atom and the tert-butyl group in (3S)-2-tert-Butyl 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.
特性
分子式 |
C13H18FNO4 |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
2-O-tert-butyl 3-O-methyl (3S)-7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-8-6-5-7(9(8)14)10(15)11(16)18-4/h5-10H,1-4H3/t7?,8?,9?,10-/m0/s1 |
InChIキー |
BNRKZIZSUOCSIR-VVIYDGDNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2C=CC1C2F)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1C2C=CC(C2F)C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B15054408.png)
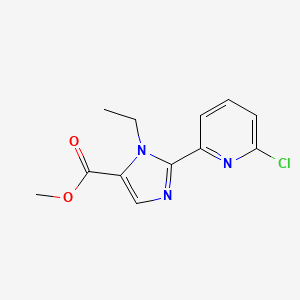
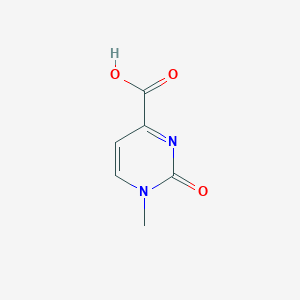
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(3,4-dimethylphenyl)propanamide](/img/structure/B15054428.png)
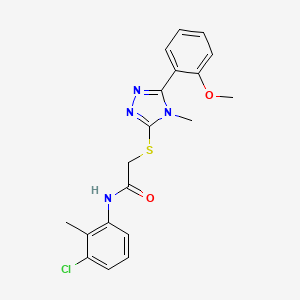
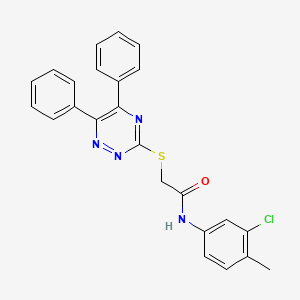
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrano[4,3,2-de]quinoline hydrochloride](/img/structure/B15054450.png)

![2-((5-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054463.png)
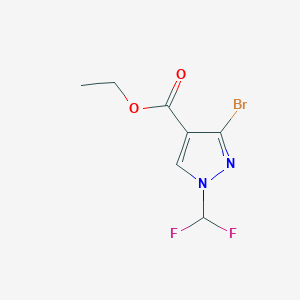
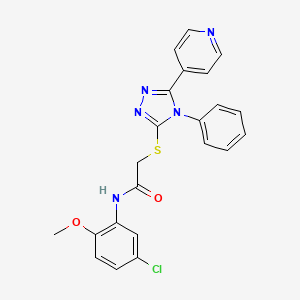
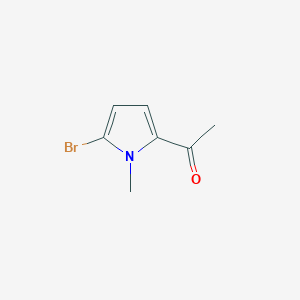
![Methyl 4-cyclohexyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B15054494.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15054502.png)
